N-(4-Chloro-phenyl)-4-[6-(4-methyl-piperazin-1-yl)-5-trifluoromethyl-pyridin-3-yl]-benzamide
Overview
Description
N-(4-Chloro-phenyl)-4-[6-(4-methyl-piperazin-1-yl)-5-trifluoromethyl-pyridin-3-yl]-benzamide is a useful research compound. Its molecular formula is C24H22ClF3N4O and its molecular weight is 474.9 g/mol. The purity is usually 95%.
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Scientific Research Applications
Metabolism and Pharmacokinetics
Metabolism in Chronic Myelogenous Leukemia Patients : Flumatinib, closely related to the specified compound, has been studied in Phase I clinical trials in China for treating chronic myelogenous leukemia. The study aimed to identify the metabolites of flumatinib in patients to understand its metabolic pathways after oral administration. It was found that flumatinib underwent extensive metabolism, with the main metabolic pathways being N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis (Gong et al., 2010).
Synthesis and Chemical Analysis
Synthesis and Characterization of Novel Benzamides : Research into synthesizing and characterizing metal complexes of new benzamides, including derivatives similar to the compound , demonstrated the potential for various applications in antibacterial activity. The study indicated that copper complexes of these benzamides showed promising antibacterial activities against several bacterial strains, suggesting potential utility in developing new antibacterial agents (Khatiwora et al., 2013).
Bioactivity and Potential Therapeutic Applications
Antipsychotic Potential : Research on heterocyclic analogues of the compound, focusing on their binding to dopamine and serotonin receptors, identified several compounds with potent in vivo activities comparable to known antipsychotic agents. This suggests the potential for developing new antipsychotic medications with reduced side effects (Norman et al., 1996).
Serotonin 4 Receptor Agonists for Gastrointestinal Motility : A series of benzamide derivatives, including structures related to the specified compound, were synthesized and evaluated for their effect on gastrointestinal motility via serotonin 4 receptor agonism. These compounds demonstrated potential as prokinetic agents, suggesting applications in treating gastrointestinal disorders (Sonda et al., 2004).
properties
IUPAC Name |
N-(4-chlorophenyl)-4-[6-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)pyridin-3-yl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClF3N4O/c1-31-10-12-32(13-11-31)22-21(24(26,27)28)14-18(15-29-22)16-2-4-17(5-3-16)23(33)30-20-8-6-19(25)7-9-20/h2-9,14-15H,10-13H2,1H3,(H,30,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLNKESDFRKBCFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=N2)C3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClF3N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Chloro-phenyl)-4-[6-(4-methyl-piperazin-1-yl)-5-trifluoromethyl-pyridin-3-yl]-benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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